7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a five-membered pyrrole ring fused to a six-membered pyridine ring, with a chlorine atom attached at the 7th position. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them a significant focus in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrrolo derivatives.
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to a decrease in NAD+ levels, affecting cellular metabolism and inducing apoptosis in cancer cells . The compound’s effects on other molecular pathways are also under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridine: Another isomer with similar structural features but different biological activities.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent fibroblast growth factor receptor (FGFR) inhibitory activity.
1H-Pyrazolo[3,4-b]pyridine: Exhibits a range of biomedical applications, including anticancer and antiviral activities.
Uniqueness
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-10-2-5-1-9-3-6(5)7/h2,4,9H,1,3H2 |
InChI Key |
PNVJILZJPPYJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC(=C2CN1)Cl |
Origin of Product |
United States |
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